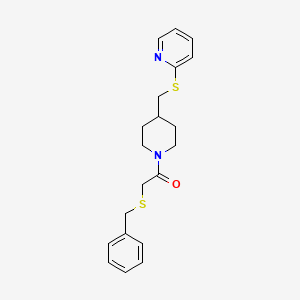

2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS2/c23-20(16-24-14-17-6-2-1-3-7-17)22-12-9-18(10-13-22)15-25-19-8-4-5-11-21-19/h1-8,11,18H,9-10,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQALEGFHLWFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.

Attachment of the Benzylthio Group: The benzylthio group is attached through a thiol-alkylation reaction, where a benzylthiol reacts with an alkyl halide precursor.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylthio and pyridine groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its ability to interact with specific molecular targets. Notable areas include:

- Antimicrobial Activity : Research indicates that 2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone exhibits significant antimicrobial properties. It has been found effective against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, derivatives with similar structures have demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against certain pathogens.

Pharmacological Studies

The compound's mechanisms of action may involve:

- Binding to Enzymes : Inhibiting or modulating the activity of enzymes involved in key biological processes.

- Interacting with Receptors : Binding to cellular receptors and influencing signal transduction pathways.

- Modulating Gene Expression : Affecting the expression of genes related to its biological activity.

Neurological Disorders

Preliminary studies suggest that this compound may have potential applications in treating neurological disorders. Its ability to act as an antagonist at specific receptors could be beneficial in developing treatments for conditions such as migraines and other central nervous system disorders .

Antioxidant Properties

The structural features of the compound suggest potential antioxidant activity, which could be advantageous in preventing oxidative stress-related diseases. Related compounds have demonstrated effective free radical scavenging abilities, indicating a pathway for therapeutic development .

Case Studies and Research Findings

Research has highlighted various aspects of the compound's efficacy:

- Antimicrobial Efficacy : Studies have shown that derivatives exhibit potent antimicrobial properties, making them candidates for antibiotic development.

- Neurological Applications : Investigations into receptor interactions suggest potential therapeutic roles in treating migraines and other neurological conditions.

- Antioxidant Activity : Related compounds have been documented for their ability to mitigate oxidative stress, suggesting further exploration into this area.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on a structurally distinct compound, 873225-46-8 (4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)phenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone). Below is a comparative analysis based on shared structural motifs and hypothetical functional similarities:

Structural Comparison

| Feature | 2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone | 873225-46-8 (Evidence Compound) |

|---|---|---|

| Core structure | Piperidine | Piperidine |

| Sulfur-containing groups | Benzylthio, pyridin-2-ylthio-methyl | Benzo[b]thiophen (aromatic thiophene) |

| Aromatic/heterocyclic systems | Pyridine, benzene | Pyrimidine, benzo[b]thiophen |

| Key functional groups | Thioether, ketone | Amine, carbonyl, pyrrolidine |

Hypothetical Functional Comparison

- Bioactivity: The evidence compound (873225-46-8) contains a pyrimidine-amine group and a benzo[b]thiophen moiety, which are often associated with kinase inhibition or anticancer activity.

- Solubility & Pharmacokinetics : The pyrrolidine substituent in 873225-46-8 likely enhances solubility compared to the target compound’s benzylthio group, which is more hydrophobic.

Limitations

Comparisons are speculative and based on structural inferences rather than empirical results.

Research Findings and Data Gaps

No peer-reviewed studies or experimental data for this compound are cited in the provided evidence. Key gaps include:

- Synthetic routes: No details on yield, purity, or scalability.

- Biological activity : Absence of IC₅₀ values, receptor binding assays, or toxicity profiles.

- Physicochemical properties : Missing data on solubility, logP, or stability.

Biological Activity

The compound 2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features several notable functional groups:

- Benzylthio Group : Contributes to the compound's reactivity and biological interactions.

- Pyridinyl Substituted Piperidine : Imparts structural complexity and potential receptor binding capabilities.

- Ethanone Moiety : Provides a ketone functionality that can participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Through cyclization reactions.

- Introduction of the Pyridine Group : Via nucleophilic substitution.

- Attachment of the Benzylthio Group : Through thiol-alkylation reactions.

- Final Assembly : Coupling intermediate compounds to yield the target molecule.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example, derivatives with similar structures have demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against certain pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have highlighted its ability to disrupt cell cycle progression and promote cell death in various cancer cell lines .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby disrupting metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways associated with cell growth and survival.

- Gene Expression Modulation : The compound could affect the expression of genes involved in apoptosis and cell proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Pyridin-2-yl)ethanol | Simple alcohol | Used as a protecting group |

| Benzylthiol Derivatives | Similar benzylthio group | Exhibits comparable reactivity |

| Piperidine Derivatives | Contains piperidine ring | Widely used in medicinal chemistry |

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Activity : A recent investigation revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showing potential as a new antibiotic agent .

- Cancer Cell Line Study : In vitro studies demonstrated that the compound induced significant apoptosis in cancer cell lines, with IC50 values indicating strong cytotoxic effects .

- Mechanistic Insights : Further research using molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared using alkylation or acylation steps in solvents like dichloromethane (DCM) with catalysts such as NaOH . Purification typically involves column chromatography with gradients like n-hexane/ethyl acetate (5:5) to isolate intermediates . Purity optimization requires HPLC analysis (e.g., C18 column, 254 nm detection) to confirm ≥95% peak area and elemental analysis to validate stoichiometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide chemical shift data to confirm functional groups (e.g., benzylthio at δ ~4.0 ppm, piperidine protons at δ ~2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., ~13 minutes) and peak areas ensure purity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) risks .

- Ventilation : Perform reactions in fume hoods to avoid vapor inhalation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use computational docking to predict interactions with receptors (e.g., GLP-1 or kinase targets) based on structural analogs .

- In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ determination) or receptor binding (radioligand assays) in cell lines. For example, pyridinone derivatives are evaluated for CNS permeability using logP calculations .

- Dose-Response Studies : Use a concentration range (e.g., 0.1–100 µM) to establish efficacy and toxicity thresholds .

Q. How can structure-activity relationship (SAR) studies be structured for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Modify the benzylthio group (e.g., halogenation) or piperidine substituents (e.g., fluorophenyl, isopropyl) to assess impact on activity .

- Pharmacophore Mapping : Compare derivatives using 3D-QSAR models to identify critical moieties (e.g., sulfur atoms for hydrogen bonding) .

- Data Correlation : Cross-reference biological activity with physicochemical properties (e.g., logD, polar surface area) to optimize bioavailability .

Q. What strategies resolve contradictions in experimental data, such as unexpected elemental analysis results?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., incomplete substitution products) .

- Crystallization : Recrystallize the compound from solvents like chloroform/methanol to remove amorphous impurities .

- Alternative Synthesis : Adjust reaction stoichiometry or catalysts (e.g., switch from NaOH to K₂CO₃) to improve yield and purity .

Q. How can the compound’s stability under varying storage conditions be assessed?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV/vis) for 1–4 weeks. Monitor decomposition via HPLC .

- Degradation Product Identification : Use LC-MS/MS to characterize breakdown products (e.g., oxidation of thioether groups) .

- Storage Recommendations : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent hydrolysis .

Q. What methodologies address solubility challenges in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve dispersion in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.